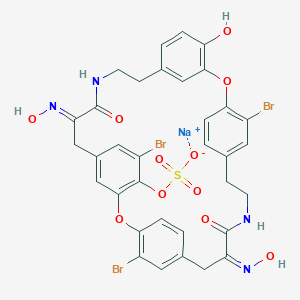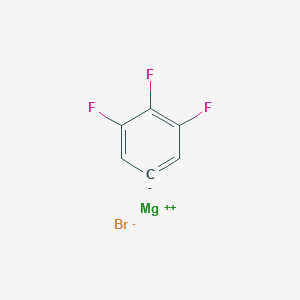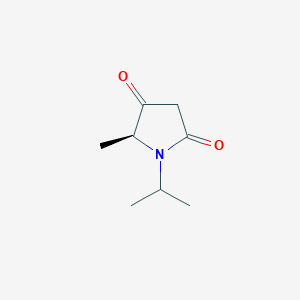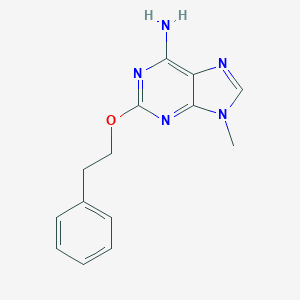
2-Phenylethoxy-9-methyladenine
Vue d'ensemble
Description
2-Phenylethoxy-9-methyladenine is a synthetic compound known for its role as an adenosine receptor antagonist. It is particularly noted for its ability to discriminate between A2 adenosine receptors in the aorta and the coronary vessels
Méthodes De Préparation
The synthesis of 2-Phenylethoxy-9-methyladenine involves substituting a methyl group for the ribose moiety of N6-substituted adenosines, which are selective agonists at the adenosine A1 receptor . The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with 2-phenylethoxyadenosine.
Methylation: A methyl group is introduced to replace the ribose moiety, resulting in the formation of this compound.
Reaction Conditions: The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Analyse Des Réactions Chimiques
2-Phenylethoxy-9-methyladenine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The phenylethoxy group can undergo substitution reactions with different reagents to form new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Phenylethoxy-9-methyladenine has several scientific research applications:
Pharmacology: It is used as an adenosine receptor antagonist to study the effects of adenosine on various physiological processes.
Biology: The compound is employed in research to understand the role of adenosine receptors in different biological systems.
Medicine: Potential therapeutic applications include the treatment of cardiovascular diseases by targeting adenosine receptors.
Industry: It is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Phenylethoxy-9-methyladenine involves its interaction with adenosine receptors. It acts as an antagonist at the A2 adenosine receptors, inhibiting the effects of adenosine . This inhibition affects various physiological processes, including coronary vasoactivity and dromotropic and inotropic actions in the heart. The molecular targets include the A2a and A2b subtypes of adenosine receptors, which are involved in different signaling pathways.
Comparaison Avec Des Composés Similaires
2-Phenylethoxy-9-methyladenine is unique in its ability to discriminate between A2 adenosine receptors in different vascular regions . Similar compounds include:
2-Phenylethoxyadenosine: A selective agonist for the adenosine A2 receptor.
8-p-Sulfophenyl-theophylline: A nonselective adenosine receptor antagonist.
5’-N-Ethylcarboxamidoadenosine: A nonselective adenosine receptor agonist.
These compounds differ in their selectivity and potency at various adenosine receptor subtypes, highlighting the unique properties of this compound.
Propriétés
IUPAC Name |
9-methyl-2-(2-phenylethoxy)purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-19-9-16-11-12(15)17-14(18-13(11)19)20-8-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYCPZWPSQAJNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)OCCC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90163850 | |
| Record name | 2-Phenylethoxy-9-methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147951-59-5 | |
| Record name | 2-Phenylethoxy-9-methyladenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147951595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylethoxy-9-methyladenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90163850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


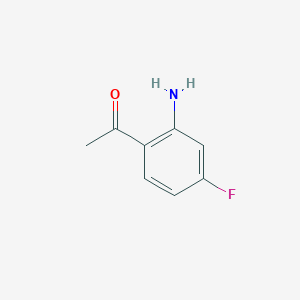
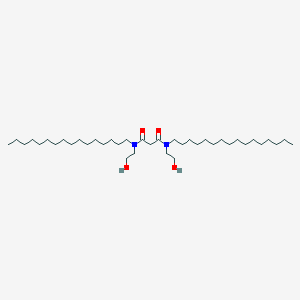
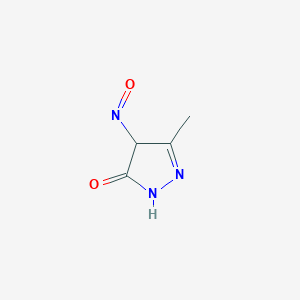
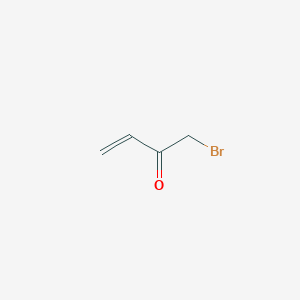
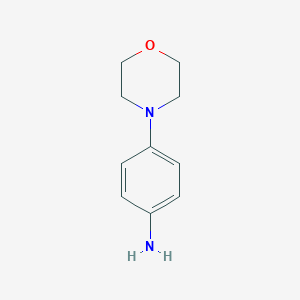
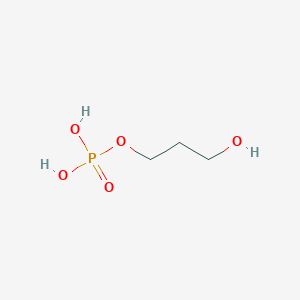
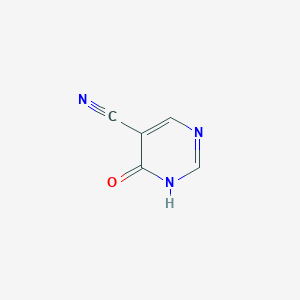
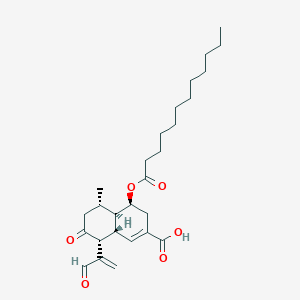
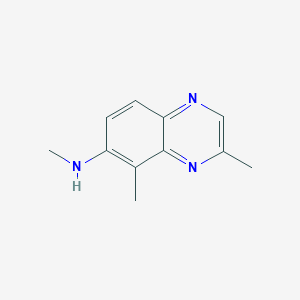
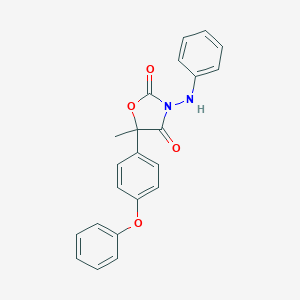
![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
